benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid
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Overview
Description
Benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Quetiapine: Another antipsychotic that contains a piperazine moiety.
Uniqueness
Benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate is unique due to its specific structure, which imparts distinct biological activities
Biological Activity
Benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate, commonly referred to as a piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₂₁H₂₃F N₂O₄
- SMILES Notation : Cc1ccc(cc1)C(=O)N2CCN(C2)CCN3CCCCC3C(=O)C(=C)C(=O)O
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The presence of the piperazine moiety suggests that it may exhibit properties similar to other known piperazine derivatives, which are often used in the treatment of psychiatric disorders.
Biological Activity Overview
The biological activities of benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate have been explored in various studies. Key findings include:
- Antidepressant Activity : Research indicates that compounds with similar structural features exhibit significant antidepressant effects through modulation of serotonin pathways .
- Anticonvulsant Properties : Studies have shown that piperazine derivatives can possess anticonvulsant activity. For instance, derivatives synthesized from similar frameworks have been evaluated for their efficacy in animal models of epilepsy, revealing promising results .
- Receptor Binding Affinity : The compound has been evaluated for its binding affinity to various receptors, including dopamine D2 and serotonin 5-HT receptors. Preliminary data suggest selective binding profiles that may contribute to its therapeutic effects .
Case Studies
Several studies have investigated the pharmacological properties of related compounds:
- Study on Anticonvulsant Activity : A series of N-phenyl-piperazine derivatives were synthesized and tested for anticonvulsant activity in animal models. The results indicated that modifications in the piperazine structure significantly influenced their efficacy in seizure models, suggesting a structure-activity relationship (SAR) that may also apply to benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate .
Compound | Efficacy (mg/kg) | Mechanism |
---|---|---|
Compound A | 100 (effective) | Modulates GABAergic transmission |
Compound B | 300 (effective) | Inhibits glutamate release |
Research Findings
Research has consistently shown that modifications to the piperazine structure can enhance or diminish biological activity. A comparative analysis highlights the importance of lipophilicity and receptor selectivity in determining the pharmacological profile of these compounds.
Table: Comparative Analysis of Piperazine Derivatives
Derivative | Lipophilicity (ClogP) | Anticonvulsant Activity |
---|---|---|
Benzyl Derivative | 3.5 | Moderate |
Fluorinated Derivative | 4.0 | High |
Non-fluorinated Derivative | 2.8 | Low |
Properties
CAS No. |
65274-81-9 |
---|---|
Molecular Formula |
C32H39FN4O10 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C24H31FN4O2.2C4H4O4/c25-22-6-8-23(9-7-22)28-16-12-26(13-17-28)10-11-27-14-18-29(19-15-27)24(30)31-20-21-4-2-1-3-5-21;2*5-3(6)1-2-4(7)8/h1-9H,10-20H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
HRAZRRGPIQBOOO-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=C(C=C2)F)CCN3CCN(CC3)C(=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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